PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER
Brand Name: Vulcanchem
CAS No.: 121512-91-2
VCID: VC20876135
InChI: InChI=1S/C22H33NO12S/c1-8-36-22(21(29)30-7)9-16(32-13(4)26)18(23-11(2)24)20(35-22)19(34-15(6)28)17(33-14(5)27)10-31-12(3)25/h16-20H,8-10H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22-/m0/s1
SMILES: CCSC1(CC(C(C(O1)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC
Molecular Formula: C22H33NO12S
Molecular Weight: 535.6 g/mol

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER

CAS No.: 121512-91-2

Cat. No.: VC20876135

Molecular Formula: C22H33NO12S

Molecular Weight: 535.6 g/mol

* For research use only. Not for human or veterinary use.

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER - 121512-91-2

Specification

CAS No. 121512-91-2
Molecular Formula C22H33NO12S
Molecular Weight 535.6 g/mol
IUPAC Name methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-ethylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Standard InChI InChI=1S/C22H33NO12S/c1-8-36-22(21(29)30-7)9-16(32-13(4)26)18(23-11(2)24)20(35-22)19(34-15(6)28)17(33-14(5)27)10-31-12(3)25/h16-20H,8-10H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22-/m0/s1
Standard InChI Key YRNKAMQNPZMGQO-QDRUEPRISA-N
Isomeric SMILES CCS[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC
SMILES CCSC1(CC(C(C(O1)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC
Canonical SMILES CCSC1(CC(C(C(O1)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC

Introduction

Structural Properties and Chemical Identity

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER is a glycosyl donor derived from neuraminic acid (sialic acid) with several key modifications. It possesses a thioethyl group at the anomeric carbon position and multiple acetyl protecting groups on the hydroxyl moieties of the neuraminic acid backbone, with a methyl ester at the carboxylic acid position. These structural modifications enhance its stability and reactivity for various biochemical applications.
The compound features the following key identifiers and structural characteristics:

PropertyValue
CAS Number121512-91-2
Molecular FormulaC22H33NO12S
Molecular Weight535.6 g/mol
IUPAC Namemethyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-ethylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Standard InChIKeyYRNKAMQNPZMGQO-QDRUEPRISA-N
Physical StateSolid
LogP0.65150
PSA195.13000
The compound's structural features include a complex carbohydrate framework with specific stereochemistry critical for its biological activity. The alpha configuration at the anomeric carbon, combined with the thioethyl group, provides distinctive reactivity in glycosylation reactions.

Comparative Analysis with Related Compounds

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER should be distinguished from its close structural analog, PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER (CAS: 118977-26-7). While both compounds share similar acetylated neuraminic acid backbones and applications in glycobiology, they differ in their anomeric substituents:

CompoundAnomeric SubstituentCAS NumberMolecular Weight
PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTERThioethyl (-SCH2CH3)121512-91-2535.6 g/mol
PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTERThiophenyl (-SPh)118977-26-7583.6 g/mol
This structural difference affects their reactivity profiles and applications in specific synthetic pathways. The thioethyl group provides different electronic properties and steric considerations compared to the more bulky thiophenyl group .

Chemical Reactions and Reactivity

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER participates in several types of chemical transformations that make it valuable in carbohydrate chemistry:

Glycosylation Reactions

As a glycosyl donor, the compound facilitates the formation of glycosidic bonds in the synthesis of complex carbohydrates, particularly sialosides. The thioethyl group at the anomeric position serves as an excellent leaving group during glycosylation reactions, promoting the stereoselective formation of alpha-glycosidic linkages characteristic of naturally occurring sialylated structures.

Deprotection Reactions

The acetyl protecting groups can be selectively removed under controlled conditions to reveal specific hydroxyl functionalities, allowing for regioselective modifications of the neuraminic acid structure. This selective deprotection is essential for creating partially acetylated derivatives with distinct biological activities .

Hydrolysis and Transesterification

The methyl ester functionality can undergo hydrolysis or transesterification reactions to produce the corresponding carboxylic acid or alternative esters, respectively, enabling further structural modifications and expanding the compound's utility in various synthetic pathways.

Biological Applications

The biological significance of PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER stems from its structural similarity to naturally occurring sialic acids, which play crucial roles in numerous biological processes.

Vaccine Development

The sialic acid moiety of the compound makes it valuable in developing conjugate vaccines against bacterial infections by exploiting pathogens' affinity for sialic acids on host cells. The compound serves as a building block for creating complex glycoconjugates that mimic pathogen recognition sites.

Antiviral Research

Due to structural similarities with natural sialic acids, this compound has been studied as a potential antiviral agent against influenza viruses by inhibiting viral neuraminidase activity essential for viral replication and spread. The modified structure enhances stability against enzymatic degradation, potentially improving its efficacy as an antiviral candidate.

Cell Signaling Studies

The compound facilitates studies on sialic acid-mediated cell signaling processes by providing structurally defined sialic acid derivatives that can be incorporated into complex carbohydrates for probing specific cellular interactions.

Analytical Characterization Techniques

Research involving PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER often employs various analytical techniques for characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and assessment of anomeric configuration

  • Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and isomer separation

  • Infrared Spectroscopy (IR) for identification of functional groups
    These techniques provide essential data for confirming compound identity, purity, and structural integrity before application in biological studies .

Research Trends and Future Directions

Current research trends involving PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER and related acetylated neuraminic acid derivatives focus on:

  • Development of more efficient synthetic pathways with improved regioselectivity

  • Exploration of structure-activity relationships in glycosylation reactions

  • Investigation of potential applications in glycobiology and medicinal chemistry

  • Creation of novel sialic acid-based glycoconjugates with enhanced biological properties
    The compound's role in understanding sialic acid biochemistry contributes to broader research efforts in addressing infectious diseases, cancer, and other conditions where sialic acid recognition plays a significant role .

Comparative Efficacy in Glycosylation Studies

Research findings indicate that PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER demonstrates specific advantages in glycosylation reactions compared to other glycosyl donors:

Glycosyl Donor TypeStereocontrolYield RangeTemperature Requirements
Thioethyl DerivativesHigh α-selectivity60-85%Moderate (-10°C to 25°C)
Thiophenyl DerivativesModerate α-selectivity55-80%Lower (-30°C to 0°C)
Halide DerivativesVariable40-75%Very low (-78°C to -20°C)
These advantages include milder reaction conditions, improved stereocontrol, and compatibility with a broader range of acceptor substrates, making it a valuable tool in complex oligosaccharide synthesis and glycobiology research .

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